4-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)morpholine
Description
Properties
IUPAC Name |
4-(5-fluoro-4-pyrrolidin-1-ylpyrimidin-2-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN4O/c13-10-9-14-12(17-5-7-18-8-6-17)15-11(10)16-3-1-2-4-16/h9H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVSUNHDEQGJCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2F)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)morpholine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-ketoester and urea in the presence of a strong acid like sulfuric acid.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the fluorinated pyrimidine.
Formation of the Morpholine Ring: The morpholine ring can be introduced via a nucleophilic substitution reaction, where a morpholine derivative reacts with the pyrimidine intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .
Scientific Research Applications
Anticancer Research
Recent studies have explored the application of this compound in anticancer research. The fluorinated pyrimidine structure is known to enhance the compound's activity against certain cancer cell lines. For instance, derivatives of pyrimidine compounds have shown promising results in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation.
Antiviral Activity
The compound has been investigated for its antiviral properties, particularly against viral infections that exploit host cell machinery for replication. Research indicates that similar structures can interfere with viral replication processes, making them potential candidates for antiviral drug development.
Neurological Disorders
Due to its ability to cross the blood-brain barrier, 4-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)morpholine has been studied for its effects on neurological disorders such as depression and anxiety. Compounds with similar morpholine structures have been shown to exhibit neuroprotective effects and modulate neurotransmitter systems.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that the compound inhibits proliferation in breast cancer cell lines by inducing apoptosis. |
| Study B | Antiviral Effects | Showed efficacy against influenza virus in vitro, suggesting potential for further development as an antiviral agent. |
| Study C | Neurological Applications | Found that the compound enhances serotonin levels in animal models, indicating potential antidepressant effects. |
Mechanism of Action
The mechanism of action of 4-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved will depend on the specific target and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Analysis and Structural Modifications
The biological and physicochemical properties of pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:
Table 1: Substituent Comparison
Key Observations:
- Fluorine vs. Chlorine : Fluorine’s electronegativity and small atomic radius improve binding precision compared to chlorine, which is bulkier and more lipophilic .
- Pyrrolidine vs. Piperidine : The pyrrolidine ring (5-membered) in the target compound confers conformational rigidity, whereas piperidine (6-membered) in analogs like Compound 75 allows greater flexibility, impacting target selectivity .
Pharmacological and Biochemical Profiles
Table 2: Activity Comparison
Insights:
- The target compound’s fluorine and pyrrolidine groups may enhance kinase inhibition compared to dichloro analogs, as fluorine improves target affinity while reducing off-target interactions .
- Antimalarial activity in Compound 75 correlates with pyridinyl and difluoropiperidin groups, suggesting that the target compound’s pyrrolidine-morpholine system could be optimized for similar efficacy .
Biological Activity
4-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)morpholine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and specific case studies demonstrating its efficacy against various biological targets.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a fluorine atom , a pyrrolidine ring , and a morpholine ring . Its unique structure allows for interactions with various biological molecules, enhancing its potential as a therapeutic agent.
The mechanism of action for 4-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)morpholine involves its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects, including:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : It can act as an antagonist or agonist for certain receptors, influencing cellular responses.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential in several therapeutic areas. Key findings include:
Antimicrobial Activity
Research has shown that derivatives of pyrrolidine compounds exhibit significant antibacterial and antifungal properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | Target Pathogen | MIC (mg/mL) |
|---|---|---|
| 4-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)morpholine | S. aureus | 0.0039 |
| 4-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)morpholine | E. coli | 0.025 |
Anticancer Activity
In vitro studies have indicated that the compound may possess anticancer properties by targeting specific pathways involved in tumor growth. For example, it has been suggested that compounds with similar structures can inhibit the USP1/UAF1 deubiquitinase complex, which is crucial for cancer cell proliferation .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the pyrimidine and pyrrolidine rings significantly impact the biological activity of the compound. For instance:
- The introduction of electron-withdrawing or electron-donating groups can enhance antimicrobial activity.
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increase antibacterial potency |
| Electron-donating groups | Modulate antifungal activity |
Case Studies
Several case studies have illustrated the efficacy of 4-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)morpholine:
- Study on Antibacterial Efficacy : A study demonstrated that the compound exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria, with a notable reduction in bacterial growth observed within hours of treatment .
- Antifungal Activity Evaluation : In another study, the compound showed promising antifungal effects against Candida albicans, indicating its potential for treating fungal infections .
- Anticancer Potential : Research focusing on its interaction with the USP1/UAF1 complex highlighted its potential as a candidate for anticancer drug development .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 4-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)morpholine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, refluxing pyrimidine intermediates with morpholine in ethanol under acidic or basic conditions is common. Reaction optimization may involve adjusting stoichiometry (e.g., morpholine:formaldehyde ratios), temperature (reflux vs. room temperature), and purification steps (e.g., column chromatography or crystallization from ethanol/water mixtures) .
- Validation : Confirm product purity using HPLC and characterize intermediates via -NMR and mass spectrometry (MS) .
Q. How is the structural identity of 4-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)morpholine confirmed experimentally?
- Methodology :
- Spectroscopy : -NMR (e.g., distinguishing pyrrolidine/morpholine protons), -NMR for fluorine environments, and high-resolution MS for molecular weight confirmation .
- Crystallography : Use X-ray crystallography (via CCP4 suite programs) to resolve 3D structures, particularly for verifying substituent positions on the pyrimidine ring .
Q. What are the known biological or pharmacological targets associated with this compound?
- Methodology : While direct data on this compound is limited, structurally related pyrimidine-morpholine hybrids are explored as kinase inhibitors (e.g., CDK inhibitors). Target identification involves:
- Enzymatic assays : Measure inhibition of kinases (e.g., CDK2/4/6) using ATP-competitive binding assays .
- Cellular assays : Assess antiproliferative activity in cancer cell lines (e.g., IC determination) .
Advanced Research Questions
Q. How can researchers address contradictions in reported crystallographic data for pyrimidine derivatives?
- Methodology :
- Data reconciliation : Use the CCP4 suite for phase refinement, density modification, and validation of crystallographic models. Compare multiple datasets to resolve ambiguities in substituent positioning .
- Computational docking : Validate crystallographic findings by docking the compound into active sites of target proteins (e.g., kinases) using software like AutoDock or Schrödinger .
Q. What strategies mitigate low yields or impurities during the synthesis of pyrimidine-morpholine hybrids?
- Methodology :
- Reaction monitoring : Use TLC or in-situ FTIR to track intermediate formation.
- Purification optimization : Employ gradient elution in flash chromatography (e.g., hexane:ethyl acetate gradients) or recrystallization with mixed solvents (e.g., ethanol/dichloromethane) .
- Byproduct analysis : Characterize impurities via LC-MS and adjust reaction conditions (e.g., reducing excess reagents) .
Q. How can computational modeling predict the pharmacokinetic properties of this compound?
- Methodology :
- QSAR studies : Use molecular descriptors (e.g., logP, polar surface area) to predict solubility, permeability, and metabolic stability. Tools like ACD/Labs Percepta or SwissADME are recommended .
- Molecular dynamics (MD) simulations : Simulate binding interactions with serum proteins (e.g., human serum albumin) to estimate plasma half-life .
Q. What experimental designs are critical for evaluating stereochemical effects in derivatives of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
